molecular formula C20H28N2O2 B11486779 N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide

Cat. No.: B11486779
M. Wt: 328.4 g/mol
InChI Key: LJPARTXWZLDCFR-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperidine derivative reacts with a phenyl acyl chloride under acidic conditions.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The phenyl and cyclopentanecarboxamide moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may lack this specific structural feature.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C20H28N2O2/c1-14-8-7-9-15(2)22(14)20(24)17-12-5-6-13-18(17)21-19(23)16-10-3-4-11-16/h5-6,12-16H,3-4,7-11H2,1-2H3,(H,21,23)

InChI Key

LJPARTXWZLDCFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2NC(=O)C3CCCC3)C

Origin of Product

United States

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